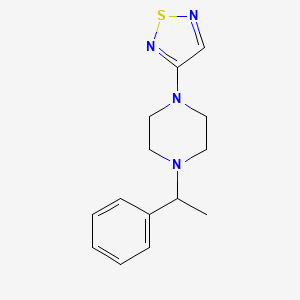![molecular formula C19H23F2N5O B6460801 4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549004-03-5](/img/structure/B6460801.png)
4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring substituted with a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,4-difluorobenzyl chloride with piperazine to form 4-[(2,4-difluorophenyl)methyl]piperazine.
Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be achieved by reacting the piperazine intermediate with a suitable pyrimidine precursor under controlled conditions.
Morpholine Ring Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could result in partially or fully reduced derivatives.
科学的研究の応用
4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.
作用機序
The mechanism of action of 4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may act on neurotransmitter receptors, altering signal transduction and affecting neurological functions.
類似化合物との比較
Similar Compounds
- 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
- 4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
Uniqueness
Compared to similar compounds, 4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine may exhibit unique binding affinities and selectivities due to the specific positioning of its functional groups. This can result in distinct pharmacological profiles and therapeutic potentials.
特性
IUPAC Name |
4-[6-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O/c20-16-2-1-15(17(21)11-16)13-24-3-5-25(6-4-24)18-12-19(23-14-22-18)26-7-9-27-10-8-26/h1-2,11-12,14H,3-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMUCPWCAWOUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B6460719.png)
![4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460725.png)
![4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6460735.png)

![2-({1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B6460754.png)
![3-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B6460755.png)
![4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6460757.png)
![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6460761.png)
![4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6460769.png)
![1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6460772.png)
![4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460778.png)
![4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460794.png)
![4-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6460795.png)
![3-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6460804.png)
